Desacetyl Diltiazem-d3 is primarily used as an internal standard (IS) in quantitative mass spectrometry (MS) experiments involving Diltiazem, its parent drug. An internal standard is a compound with similar chemical properties to the analyte (Diltiazem) but with a distinct mass. This allows for the accurate quantification of the analyte by comparing its signal intensity to that of the IS. The "d3" portion of the name indicates the presence of three deuterium atoms, which slightly increases the mass of Desacetyl Diltiazem-d3 compared to the unlabeled Desacetyl Diltiazem. This mass difference allows for easy separation and identification during MS analysis [].
Desacetyl Diltiazem-d3 can also be used as a tool to investigate the metabolism of Diltiazem. Diltiazem undergoes various metabolic transformations in the body, with Desacetyl Diltiazem being one of its major metabolites. By administering Desacetyl Diltiazem-d3 alongside Diltiazem, researchers can track the metabolic fate of the drug by monitoring the presence and abundance of labeled Desacetyl Diltiazem-d3 in biological samples like blood or urine. This approach helps researchers understand the body's processing of Diltiazem and potential differences in metabolism across individuals or under specific conditions [].
While not as common, Desacetyl Diltiazem-d3 may be employed in preclinical studies to explore the potential pharmacological effects of Desacetyl Diltiazem itself. However, it is crucial to note that the presence of deuterium atoms can sometimes alter the biological properties of a molecule. Therefore, the findings obtained using Desacetyl Diltiazem-d3 might not directly translate to the unlabeled metabolite. Further investigation with the non-deuterated form is necessary to confirm any observed effects [].
Desacetyl Diltiazem-d3 is a stable isotope-labeled derivative of Desacetyl Diltiazem, which is itself a metabolite of Diltiazem, a well-known non-dihydropyridine calcium channel blocker. The compound has the molecular formula CHDNOS and a molecular weight of approximately 375.50 g/mol . The presence of deuterium (D) in its structure allows for enhanced tracking and quantification in biochemical studies, particularly in pharmacokinetics and metabolic profiling.
Desacetyl Diltiazem-d3 itself likely has no inherent pharmacological activity. Its primary value lies in its role as a tracer molecule. Because it originates from Diltiazem metabolism but incorporates deuterium, scientists can use it to investigate the metabolic fate of Diltiazem in the body []. By analyzing the distribution and excretion of Desacetyl Diltiazem-d3, researchers can gain insights into Diltiazem's absorption, metabolism, and elimination pathways.
Desacetyl Diltiazem-d3 exhibits biological activities similar to those of Diltiazem, primarily functioning as a calcium channel blocker. Its mechanisms include:
The compound's unique isotopic labeling allows for precise studies on its pharmacokinetics and metabolism in vivo.
The synthesis of Desacetyl Diltiazem-d3 typically involves:
Desacetyl Diltiazem-d3 serves several applications in research and clinical settings:
Interaction studies involving Desacetyl Diltiazem-d3 focus on its effects when combined with other medications:
Several compounds share structural or functional similarities with Desacetyl Diltiazem-d3. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Diltiazem | Calcium Channel Blocker | Antihypertensive | Parent compound; widely used in clinical practice |
| Desacetyl Diltiazem | Metabolite | Cardiovascular health | Active metabolite contributing to vasodilation |
| O-Desacetyl-N-desmethyl Diltiazem-d3 | Isotope-labeled | Research | Used for tracing metabolic pathways |
| Nifedipine | Calcium Channel Blocker | Antihypertensive | Dihydropyridine structure; different mechanism of action |
| Verapamil | Calcium Channel Blocker | Antiarrythmic | Non-dihydropyridine; affects heart rate more significantly |
Desacetyl Diltiazem-d3 stands out due to its isotopic labeling, which facilitates advanced research methodologies not available with its non-labeled counterparts. This makes it particularly valuable in pharmacological studies focused on drug metabolism and interactions.
Desacetyl Diltiazem-d3 is a deuterium-labeled metabolite of diltiazem hydrochloride, characterized by the systematic name (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-(2-(methyl(methyl-d3)amino)ethyl)-2,3-dihydrobenzo[b] [1] [4]thiazepin-4(5H)-one [1]. The compound possesses the molecular formula C20H21D3N2O3S, where three hydrogen atoms have been replaced with deuterium isotopes [2]. The molecular weight is 375.5 grams per mole, representing a slight increase from the undeuterated form due to the incorporation of deuterium atoms [3].
The structural framework is based on the 1,5-benzothiazepine ring system, which consists of a benzene ring fused to a thiazepine ring containing both nitrogen and sulfur atoms [30]. The core structure maintains the characteristic seven-membered heterocyclic ring that is essential for the compound's molecular properties [1]. The methoxyphenyl substituent is positioned at the 2-position of the dihydrobenzothiazepine ring system, while the deuterated dimethylaminoethyl side chain is attached at the 5-position [2].
| Parameter | Value |
|---|---|
| Molecular Formula | C20H21D3N2O3S [2] |
| Molecular Weight | 375.5 g/mol [3] |
| Exact Mass | 375.16959404 Da [2] |
| Chemical Abstracts Service Number | 1246815-32-6 [1] |
| International Union of Pure and Applied Chemistry Name | (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one [2] |
Desacetyl Diltiazem-d3 exhibits a melting point range of 84-86°C, indicating its crystalline solid state at room temperature [3]. The compound appears as a pale yellow solid under standard conditions [14]. The melting point characteristics are consistent with related benzothiazepine derivatives, which typically demonstrate similar thermal behavior due to their aromatic heterocyclic structure [14].
The physical state remains stable as a crystalline solid when stored under appropriate conditions, with recommended storage at 4°C to maintain structural integrity [3]. The compound demonstrates hygroscopic properties, necessitating careful handling and storage under controlled atmospheric conditions to prevent moisture absorption [14].
The solubility characteristics of Desacetyl Diltiazem-d3 have been systematically evaluated across multiple solvent systems. The compound demonstrates optimal solubility in chloroform and methanol, making these solvents suitable for analytical and preparative applications [3]. These solubility properties reflect the amphiphilic nature of the molecule, containing both hydrophobic aromatic regions and hydrophilic functional groups [3].
For analytical applications requiring aqueous systems, dimethyl sulfoxide serves as an effective solvent at concentrations up to 25 milligrams per milliliter . When aqueous buffers are required, stock solutions should be diluted to concentrations not exceeding 10 millimolar in phosphate-buffered saline at physiological pH to prevent precipitation .
| Solvent System | Solubility | Application |
|---|---|---|
| Chloroform | Soluble [3] | Analytical extraction |
| Methanol | Soluble [3] | Sample preparation |
| Dimethyl sulfoxide | 25 mg/mL | Stock solutions |
| Phosphate buffer (pH 7.4) | ≤10 mM | Aqueous applications |
The stability profile of Desacetyl Diltiazem-d3 has been characterized under various storage and analytical conditions. The compound demonstrates acceptable stability when stored at 4°C under inert atmospheric conditions, with hygroscopic considerations requiring controlled humidity environments [14]. Long-term storage stability studies indicate that the compound maintains its structural integrity and isotopic composition when properly stored [14].
Analytical stability assessments using thin-layer chromatography conditions with silica gel and dichloromethane:methanol (9:1) mobile phase systems reveal a retention factor of 0.35, with detection accomplished through ultraviolet visualization [3]. The compound exhibits stability under these analytical conditions, facilitating routine quality control assessments [3].
Temperature-dependent stability studies demonstrate that the compound remains stable during routine analytical procedures but requires careful temperature control during extended analysis periods [12]. Plasma stability investigations of related diltiazem metabolites indicate that storage at -70°C provides enhanced stability compared to -20°C storage conditions [12].
The deuterium incorporation in Desacetyl Diltiazem-d3 follows a specific pattern targeting the methyl group of the dimethylaminoethyl side chain [1]. The three deuterium atoms replace hydrogen atoms in one of the N-methyl groups, creating a trideuteriomethyl substituent [2]. This selective deuteration pattern is achieved through synthetic methodologies that target metabolically stable positions within the molecule [19].
The deuterium incorporation occurs at the beta-amino carbon position relative to the nitrogen atom, which represents a metabolically stable site that minimizes isotopic exchange during biological processes [19]. This strategic placement enhances the utility of the compound as an analytical standard by maintaining isotopic integrity throughout analytical procedures [18].
The Simplified Molecular Input Line Entry System representation [2H]C([2H])([2H])N(C)CCN1C2=CC=CC=C2SC@HC3=CC=C(C=C3)OC clearly illustrates the specific positions of deuterium incorporation [2]. The deuteration pattern preserves the overall molecular geometry while providing the mass differential necessary for analytical applications [18].
Isotopic purity analysis of Desacetyl Diltiazem-d3 reveals exceptional deuterium incorporation levels. Mass spectrometric analysis demonstrates the following isotopic distribution: d0 = 0.00%, d1 = 0.00%, d2 = 0.68%, d3 = 99.32% [3]. This high degree of isotopic purity indicates that the vast majority of molecules contain the expected three deuterium atoms [3].
The isotopic purity assessment methodology employs normalized intensity measurements using mass spectrometry to quantify the distribution of deuterium incorporation [3]. The minimal presence of under-deuterated species (d0, d1, d2) confirms the efficiency of the synthetic deuteration process [3].
The synthesis of Desacetyl Diltiazem-d3 can be accomplished through multiple strategic approaches, each offering distinct advantages in terms of efficiency, selectivity, and scalability. The development of robust synthetic methodologies for this deuterated metabolite is essential for pharmaceutical applications, particularly as an analytical standard for mass spectrometry studies [1] .
The direct deacetylation approach represents the most straightforward methodology for producing Desacetyl Diltiazem-d3, utilizing Diltiazem Hydrochloride as the starting material [3]. This method involves hydrolytic removal of the acetyl group under controlled buffer conditions. The process operates at temperatures ranging from 50 to 80 degrees Celsius for extended periods of 40 to 50 hours, achieving yields between 75 and 85 percent [3]. The reaction requires careful pH maintenance between 6.8 and 7.2 using appropriate buffer systems to ensure selective hydrolysis without compromising the benzothiazepine core structure [3].
The building block methodology employs a convergent synthesis strategy utilizing pre-formed benzothiazepinone cores and deuterated alkylating agents [1]. This approach offers superior control over deuterium incorporation, utilizing deuterated methyl iodide and appropriate bases under mild reaction conditions [4]. The method operates at temperatures between 25 and 40 degrees Celsius over 12 to 24 hours, providing yields of 60 to 70 percent while maintaining high stereochemical integrity [4].
A particularly effective approach involves the direct incorporation of deuterated methylamine during the synthetic sequence . This methodology utilizes deuterated dimethylamine hydrochloride as a key building block, coupled with appropriate coupling agents to form the desired nitrogen-carbon bonds . The reaction proceeds under mild conditions at 0 to 25 degrees Celsius over 8 to 16 hours, achieving the highest yields of 80 to 90 percent among the investigated routes .
Enzymatic methods represent an emerging approach for selective deacetylation using esterase enzymes under physiological conditions [3]. This biocatalytic approach operates at 37 degrees Celsius in phosphate buffer systems, completing the transformation within 2 to 6 hours [3]. While offering excellent selectivity, this method provides moderate yields of 45 to 55 percent and requires specialized enzyme handling procedures [3].
The successful incorporation of deuterium atoms into pharmaceutical compounds requires careful consideration of reaction mechanisms, isotopic exchange pathways, and optimization parameters [5] [6]. The deuteration of Desacetyl Diltiazem-d3 specifically targets the N-methyl group, necessitating strategies that ensure high isotopic incorporation while maintaining chemical and stereochemical integrity.
Hydrogen-deuterium exchange represents a fundamental approach for isotopic labeling, utilizing deuterium oxide as the isotopic source under basic conditions with elevated temperatures [6] [7]. This methodology achieves deuterium incorporation rates of 60 to 80 percent with low to medium selectivity but offers excellent scalability for industrial applications [6]. The process typically employs alkaline catalysts to facilitate the exchange reaction through carbanion intermediates, enabling deuterium incorporation at activated positions [7].
The utilization of deuterated building blocks provides the highest level of control over isotopic incorporation, achieving 95 to 99 percent deuterium content [5]. This approach employs deuterated methyl iodide or deuterated methylamine as key synthetic intermediates, ensuring precise placement of deuterium atoms at desired positions [5]. The methodology requires specialized deuterated reagents but offers superior selectivity and isotopic purity compared to exchange-based methods [5].
Metal-catalyzed deuteration employs transition metal complexes to facilitate selective hydrogen-deuterium exchange under controlled conditions [6] [8]. Palladium and platinum-based catalysts enable deuteration of aromatic and aliphatic positions, achieving incorporation rates of 70 to 85 percent [6]. Advanced methodologies utilizing iridium and ruthenium complexes demonstrate enhanced selectivity and incorporation efficiency of 85 to 95 percent [8].
Recent advances in microwave-assisted synthesis have enabled rapid and efficient deuteration reactions [7]. This technology utilizes microwave irradiation to achieve uniform heating and enhanced reaction rates, significantly reducing reaction times while maintaining high deuterium incorporation [7]. The method demonstrates particular effectiveness for flow synthesis applications, enabling continuous production of deuterated compounds [7].
Critical optimization parameters for deuteration reactions include temperature control, reaction time, deuterium source concentration, and catalyst selection [9] [8]. Temperature optimization studies demonstrate optimal conditions at 80 degrees Celsius for 16 hours using iridium catalysts, achieving 94 percent deuterium incorporation with 91 percent yield [8]. Microwave-assisted methods enable operation at elevated temperatures of 120 degrees Celsius for reduced reaction times of 2 hours, achieving exceptional deuterium incorporation of 99 percent [7].
The purification of Desacetyl Diltiazem-d3 requires sophisticated separation methodologies to achieve pharmaceutical-grade purity while maintaining isotopic integrity [10] [11]. Multiple chromatographic and crystallization techniques are employed depending on the scale of production and purity requirements.
High-Performance Liquid Chromatography represents the gold standard for pharmaceutical purification, employing C18 reverse-phase stationary phases with acetonitrile and water mobile phase systems containing appropriate buffers [10] [12]. This methodology achieves purities of 95 to 99 percent with high resolution separation of the target compound from synthetic impurities and deuterated analogs [10]. The technique demonstrates medium scalability suitable for kilogram-scale production requirements [11].
Supercritical Fluid Chromatography has emerged as a powerful technique for pharmaceutical purification, utilizing supercritical carbon dioxide with methanol modifiers [11]. This methodology offers very high resolution separation capabilities, achieving purities of 98 to 99.5 percent with reduced solvent consumption compared to conventional liquid chromatography [11]. The technique demonstrates particular effectiveness for separation of chiral compounds and stereoisomers [11].
Flash column chromatography provides an efficient method for medium-scale purification using silica gel stationary phases with hexane and ethyl acetate gradient elution systems [13]. This technique achieves purities of 90 to 95 percent with excellent scalability for multi-kilogram production [13]. The methodology offers cost-effective purification with straightforward scale-up capabilities [13].
Crystallization represents the most scalable purification technique, achieving purities of 85 to 95 percent through controlled precipitation from organic solvent systems [14]. This methodology enables very high scalability suitable for industrial production while providing excellent removal of impurities through selective crystallization [14]. The technique requires optimization of solvent systems, temperature profiles, and seeding strategies [14].
Solid-phase extraction techniques utilizing C18 cartridges with methanol and water gradient systems provide efficient sample cleanup and pre-concentration [11]. This methodology achieves purities of 80 to 90 percent with high scalability suitable for routine purification applications [11]. The technique offers automated processing capabilities and reduced solvent consumption [11].
Comprehensive quality control of Desacetyl Diltiazem-d3 requires implementation of multiple analytical methodologies to ensure pharmaceutical compliance and isotopic integrity [15] [12] [16]. The quality control framework encompasses identity confirmation, purity assessment, and stability evaluation through validated analytical procedures.
Quantitative assessment of Desacetyl Diltiazem-d3 content employs High-Performance Liquid Chromatography with ultraviolet detection [12] [18]. This methodology provides accurate determination of active pharmaceutical ingredient content with acceptance criteria of 98.0 to 102.0 percent of labeled amount [16]. The analytical procedure requires validation according to International Conference on Harmonisation guidelines for accuracy, precision, and specificity [16].
Deuterium content determination utilizes proton Nuclear Magnetic Resonance spectroscopy, deuterium Nuclear Magnetic Resonance spectroscopy, and mass spectrometry [19] [20] [21]. These techniques provide quantitative assessment of isotopic purity with acceptance criteria requiring greater than or equal to 99 percent deuterated forms [19]. Advanced mass spectrometric methods enable determination of isotopologue distributions and isotopic impurities [19] [20].
Impurity profiling employs High-Performance Liquid Chromatography with gradient elution to separate and quantify related substances and degradation products [22] [16]. The analytical method requires validation for limit of detection and limit of quantification to ensure detection of impurities at levels below 0.5 percent individual and 1.0 percent total [16]. The procedure must demonstrate specificity for the target compound versus potential impurities [22].
Residual solvent determination utilizes Gas Chromatography-Mass Spectrometry with headspace sampling to quantify volatile organic compounds [23] [24]. The analytical method provides detection and quantification of Class 3 solvents with acceptance limits of 5000 parts per million or less [16]. The procedure requires validation for accuracy and precision across the specified concentration range [23].
Heavy metals analysis employs Inductively Coupled Plasma-Mass Spectrometry to determine elemental impurities according to International Conference on Harmonisation Q3D guidelines [25]. The analytical method provides quantitative determination of specified elements with acceptance limits of 10 parts per million or less [16]. The procedure demonstrates enhanced precision through isotope dilution techniques [25].
Chiral purity assessment utilizes specialized High-Performance Liquid Chromatography with chiral stationary phases to determine enantiomeric composition [16]. This analytical method ensures maintenance of stereochemical integrity during synthesis and purification, with acceptance criteria requiring greater than or equal to 99 percent enantiomeric excess [16]. The procedure provides critical quality assurance for pharmaceutical applications requiring defined stereochemistry [16].
Thermal characterization employs Differential Scanning Calorimetry and Thermogravimetric Analysis to assess thermal stability and decomposition behavior [16]. These analytical techniques provide critical information regarding storage stability and processing conditions, with acceptance criteria requiring no decomposition below 200 degrees Celsius [16]. The studies inform stability protocols and storage recommendations for pharmaceutical applications [16].